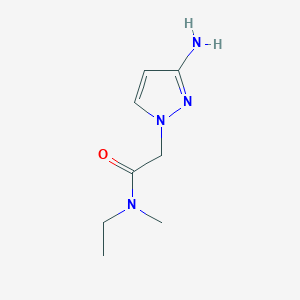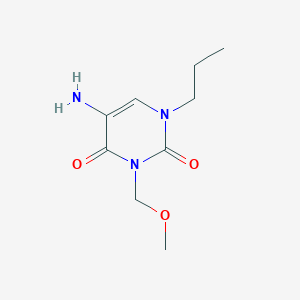
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a pentane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-4-fluorobenzene with pentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromo-4-fluorophenyl)pentane-1,3-dione: This compound is similar in structure but has a bromo substituent instead of chloro.
1-(2-Chloro-4-methylphenyl)pentane-1,3-dione: This compound has a methyl group instead of fluoro.
Uniqueness
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione is unique due to the specific combination of chloro and fluoro substituents, which can impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H10ClFO2 |
|---|---|
Peso molecular |
228.65 g/mol |
Nombre IUPAC |
1-(2-chloro-4-fluorophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H10ClFO2/c1-2-8(14)6-11(15)9-4-3-7(13)5-10(9)12/h3-5H,2,6H2,1H3 |
Clave InChI |
PGQNFSVMIOPWSI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(=O)C1=C(C=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


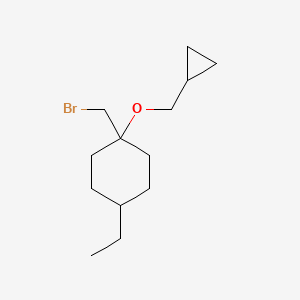
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
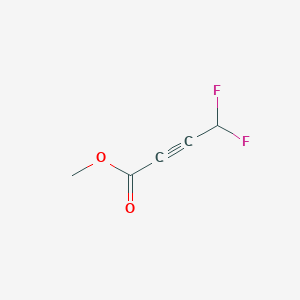
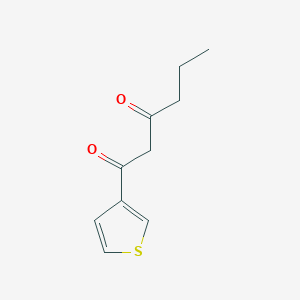

![1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13627987.png)

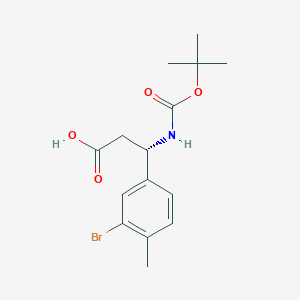
![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)


